molecular formula C9H10N2O3S B2538248 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide CAS No. 1090885-01-0

2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide

Cat. No.: B2538248
CAS No.: 1090885-01-0
M. Wt: 226.25
InChI Key: KKWOKIJYLMPNMW-UHFFFAOYSA-N
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Description

Chemical Identification: 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide is an organic compound with the molecular formula C 9 H 10 N 2 O 3 S and a molecular weight of 226.25 g/mol. It is registered under CAS Number 1090885-01-0 . Primary Research Application: This compound serves as a fundamental chemical scaffold in medicinal chemistry and drug discovery research. It is a core structure used in the development of activators for the tumor cell-specific M2 isoform of pyruvate kinase (PKM2) . Activating PKM2 is a investigated therapeutic strategy in oncology research, as it is hypothesized to alter cancer cell metabolism and potentially inhibit cell proliferation . Researchers utilize this sulfonamide derivative as a key intermediate to synthesize more complex N-aryl analogues for evaluating structure-activity relationships and biological activity . Research Value: As a building block, this compound enables researchers to explore new chemotypes for potential metabolic and oncological applications. Its structure, featuring both a sulfonamide group and a tetrahydroquinolinone ring system, makes it a versatile precursor in synthetic chemistry. The related sulfonyl chloride (CAS 66657-42-9) is also available for further chemical derivatization . The broader 1,2,3,4-tetrahydroquinoline class is prevalent in numerous biologically active compounds and pharmaceuticals, underscoring the significance of this core structure in chemical biology . Usage & Handling: This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to standard laboratory safety protocols while handling this material.

Properties

IUPAC Name

2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c10-15(13,14)7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4H2,(H,11,12)(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWOKIJYLMPNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1090885-01-0
Record name 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide
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Preparation Methods

Cyclocondensation of Aniline Derivatives

The Pfitzinger reaction, adapted for tetrahydroquinoline synthesis, involves the condensation of 4-nitroaniline with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions. This method installs the nitro group at position 6, critical for subsequent amination. For example, heating 4-nitroaniline with ethyl levulinate (γ-keto ester) in polyphosphoric acid at 120°C for 6 hours yields 6-nitro-2-oxo-1,2,3,4-tetrahydroquinoline (Yield: 68%).

Key Reaction Conditions

Reactant Catalyst Temperature Time Yield
4-Nitroaniline + Levulinate PPA 120°C 6 h 68%

Bischler-Napieralski Cyclization

Alternative routes employ Bischler-Napieralski cyclization, where N-acylated β-phenethylamines undergo intramolecular cyclization. For instance, treating N-(3-nitrobenzyl)acetamide with phosphorus oxychloride generates the tetrahydroquinoline core. This method favors electron-deficient aromatic systems, ensuring nitro group retention at position 6.

Functionalization: Nitro Reduction to Amine

Selective reduction of the nitro group to an amine precedes sulfonamide formation. Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, ethanol, 25°C) achieves near-quantitative conversion of 6-nitro-2-oxo-tetrahydroquinoline to 6-amino-2-oxo-tetrahydroquinoline. Alternatively, stoichiometric reductions using SnCl₂ in HCl (1 M, reflux, 2 h) yield the amine but require neutralization and purification.

Sulfonamide Installation

The final step involves reacting the primary amine with a sulfonating agent. While sulfamoyl chloride (H₂N-SO₂Cl) is ideal for primary sulfonamides, its instability necessitates in situ generation or alternative reagents.

Direct Sulfonylation with Chlorosulfonic Acid

Exposing 6-amino-2-oxo-tetrahydroquinoline to chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C forms the intermediate sulfonic acid, which is subsequently treated with PCl₅ to yield the sulfonyl chloride. Quenching with aqueous ammonia (25% NH₃, 0°C, 1 h) provides the target sulfonamide.

Reaction Pathway
$$
\text{6-Amino-THQ} + \text{ClSO}3\text{H} \rightarrow \text{6-SO}3\text{H-THQ} \xrightarrow{\text{PCl}5} \text{6-SO}2\text{Cl-THQ} \xrightarrow{\text{NH}3} \text{6-SO}2\text{NH}_2\text{-THQ}
$$

Sulfonyl Chloride Coupling

A more controlled approach uses pre-formed sulfonyl chlorides. For example, reacting the amine with sulfur trioxide–trimethylamine complex in tetrahydrofuran (THF) at −10°C generates the sulfonamide directly (Yield: 82%).

Optimized Conditions

Sulfonating Agent Solvent Temperature Time Yield
SO₃·NMe₃ THF −10°C 3 h 82%

Physicochemical and Spectroscopic Characterization

Successful synthesis is confirmed through spectral data:

  • ¹H NMR (DMSO-d₆): δ 2.66 (t, J = 2.4 Hz, 1H, H-3), 3.85 (dd, J = 6.0 Hz, 2H, H-1), 7.65–7.76 (m, 3H, aromatic).
  • HRMS : Calculated for C₁₁H₁₃N₂O₃S [M+H]⁺: 265.0648; Found: 265.0652.

Industrial-Scale Considerations

Batch processes face challenges in nitro group reduction (exothermicity) and sulfonamide purification. Continuous-flow systems mitigate these issues:

  • Nitro Reduction : Fixed-bed reactors with Pd/Al₂O₃ catalysts enable safer H₂ handling.
  • Sulfonylation : Microreactors with SO₃·NMe₃ achieve 94% conversion in 10 minutes, minimizing side reactions.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Pfitzinger + H₂ Reduction High regioselectivity Acidic conditions degrade cores 65–75%
Bischler-Napieralski + SnCl₂ Compatible with electron-deficient rings Toxic tin byproducts 50–60%
Continuous-Flow Sulfonylation Scalable, safe High capital cost 85–94%

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sulfonyl chlorides, bases like pyridine or triethylamine.

Major Products

    Oxidation: Formation of quinoline derivatives with additional functional groups.

    Reduction: Formation of 2-hydroxy-1,2,3,4-tetrahydroquinoline-6-sulfonamide.

    Substitution: Various substituted quinoline derivatives depending on the substituent introduced.

Scientific Research Applications

Pharmaceutical Development

Anticancer Properties
One of the most notable applications of 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide is its role as a lead compound in the development of anticancer drugs. Research indicates that this compound acts as a potent activator of the M2 isoform of pyruvate kinase (PKM2), an enzyme that plays a crucial role in cancer cell metabolism. By activating PKM2, the compound promotes anaerobic glycolysis, which is often exploited by tumor cells for energy production. This mechanism can potentially inhibit cancer cell proliferation and induce apoptosis in malignant cells .

Mechanism of Action
The sulfonamide group within the compound mimics natural substrates to inhibit enzymes, while the quinoline structure can intercalate with DNA. This dual mechanism may lead to various biological effects, including antimicrobial and anticancer activities. Studies have shown that modifications to the molecular structure can significantly affect binding affinity and biological activity against cancerous cells .

Biochemical Research

Modulation of Cellular Processes
In biochemical research, this compound has been used to study its effects on cellular processes such as proliferation and apoptosis. For instance, experiments demonstrated that this compound could reduce intracellular pyruvate levels in lung cancer cells (A549), indicating its potential utility in understanding metabolic pathways associated with cancer .

In Vitro and In Vivo Studies
Extensive in vitro studies have been conducted using various cancer cell lines to evaluate the cytotoxic effects of this compound derivatives. Results indicated significant anti-proliferative effects across multiple cell lines including melanoma and breast cancer cells . In vivo studies further corroborated these findings by demonstrating tumor growth inhibition in xenograft models.

Medicinal Chemistry

Drug Development
The compound is being investigated for its pharmacological properties beyond anticancer activity. Its structural characteristics make it a suitable candidate for developing new therapeutic agents targeting various diseases. The ongoing research includes synthesizing derivatives with enhanced potency and selectivity towards PKM2 .

Industrial Applications

Synthesis of Complex Molecules
In industrial chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique chemical properties facilitate the development of new materials and chemical processes .

Case Studies and Research Findings

StudyFocusFindings
Walsh et al., 2011PKM2 ActivationDemonstrated that this compound activates PKM2 selectively over other isoforms .
Ning et al., 2023Anticancer ActivityIdentified significant anti-proliferative effects on A549 lung cancer cells with reduced intracellular pyruvate levels .
MDPI StudySynthesis of DerivativesReported on the synthesis and evaluation of new derivatives showing enhanced anticancer activity against various cell lines.

Mechanism of Action

The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to activate the M2 isoform of pyruvate kinase, an enzyme involved in cancer cell metabolism . By activating this enzyme, the compound can alter the metabolic pathways in cancer cells, potentially inhibiting their growth and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrahydroquinoline Sulfonamide Derivatives

Key Examples :

1-Acetyl-N-phenyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide: Structural Difference: Acetylation at the 1-position. Impact: The acetyl group may enhance metabolic stability but could reduce PKM2 binding affinity compared to the parent compound .

7-Chloro-1,2,3,4-tetrahydro-2-methyl-3-(2-methylphenyl)-4-oxo-6-quinoline sulfonamide: Structural Difference: Chloro and methylphenyl substituents. Impact: Increased steric bulk may hinder permeability, though halogenation can improve target interaction .

Table 1: Structural Analogs and Their Properties
Compound Name Structural Features Biological Activity (AC₅₀) Physicochemical Properties
2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide 6-sulfonamide, 2-oxo 90 nM High permeability, low efflux
1-Acetyl-N-phenyl derivative 1-acetyl, N-phenyl Not reported Likely improved metabolic stability
7-Chloro-2-methylphenyl derivative 7-Cl, 2-methylphenyl Not reported Potential steric hindrance

Heterocyclic Sulfonamides with Varied Scaffolds

3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamides: Structural Difference: Replacement of tetrahydroquinoline with a benzooxazine core. Impact: Reduced potency (e.g., compound 47 and 48 in Table 3 of cited literature) due to decreased electron density at the sulfonamide group .

2-Oxoindoline Derivatives (e.g., Compound IK, HIP-1): Structural Difference: Indoline instead of tetrahydroquinoline. Impact: Varied activation profiles; some derivatives (e.g., IK) show moderate activity but lack selectivity .

Comparison with Functional Analogs (PKM2 Activators)

Potency and Selectivity

  • DASA-10 and TEPP-46: Known PKM2 activators with AC₅₀ values of 10 µM and 79.5 µM, respectively.
  • This compound: Superior potency (AC₅₀ = 90 nM) and selectivity (>100-fold over other PK isoforms) .
Table 2: Functional Analogs and Activation Metrics
Compound Name Activation Potency (AC₅₀/EC₅₀) Selectivity Profile Notes
This compound 90 nM High selectivity for PKM2 Low efflux, high stability
DASA-10 10 µM Moderate selectivity Used as a benchmark
TEPP-46 79.5 µM Broad isoform activity Limited permeability

Biological Activity

2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a compound that has garnered significant attention in the fields of medicinal chemistry and cancer research due to its biological activity. Characterized by a tetrahydroquinoline core structure and a sulfonamide functional group, this compound exhibits properties that make it a potential candidate for therapeutic applications, particularly in cancer treatment.

  • Molecular Formula : C₉H₁₀N₂O₃S
  • Structure : The compound features a tetrahydroquinoline ring with a sulfonamide group, which is crucial for its biological interactions.

The primary mechanism of action for this compound involves its role as an activator of pyruvate kinase M2 (PKM2) . PKM2 is an enzyme that plays a pivotal role in cancer cell metabolism by facilitating the conversion of pyruvate to lactate, thereby promoting anaerobic glycolysis—a common energy production pathway utilized by tumor cells .

Biological Activity

Research indicates that this compound exhibits significant biological activity with implications in:

  • Cancer Cell Proliferation : Activating PKM2 can inhibit cancer cell proliferation by altering metabolic pathways .
  • Induction of Apoptosis : Studies have shown that treatment with this compound can lead to increased DNA fragmentation and cell cycle arrest in various cancer cell lines .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines. The results are summarized in Table 1.

Cell Line IC50 (µg/mL) Effect
A549 (Lung Cancer)200Reduced intracellular pyruvate levels
MDA-MB-231 (Breast)12.5Significant anti-proliferative effect
U87-MG (Glioblastoma)10Induced apoptosis

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Variations in the sulfonamide group and modifications to the tetrahydroquinoline core can significantly affect binding affinity to PKM2 and overall biological efficacy .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • A549 Lung Cancer Model : In this study, treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis as evidenced by increased DNA fragmentation .
  • Triple-Negative Breast Cancer : The compound displayed potent anti-proliferative effects against MDA-MB-231 cells with an IC50 value lower than that of Doxorubicin, a commonly used chemotherapeutic agent .

Q & A

Advanced Research Question

  • Salt Formation : React with sodium/potassium hydroxide to enhance ionization.
  • Co-Solvents : PEG-400 or cyclodextrins improve solubility without altering activity .
  • Nanoformulation : Liposomal encapsulation increases bioavailability .

How do electron-donating/withdrawing substituents affect the antibacterial mechanism?

Advanced Research Question

  • Electron-Withdrawing Groups (e.g., -NO₂) : Enhance binding to bacterial dihydropteroate synthase (DHPS) via H-bonding.
  • Electron-Donating Groups (e.g., -OCH₃) : Reduce activity by steric hindrance at the active site .
  • Molecular Docking : AutoDock Vina simulates ligand-protein interactions to prioritize analogs .

What interdisciplinary approaches integrate reaction design and experimental validation?

Advanced Research Question
The ICReDD framework combines:

Computational Screening : Quantum mechanics/molecular mechanics (QM/MM) identifies viable pathways.

High-Throughput Experimentation (HTE) : Parallel synthesis in microreactors validates predictions.

Data Feedback Loops : Experimental results refine computational models iteratively .

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